9-Benzyl-6-(2,2-dimethoxyethyl)-9H-purine
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Overview
Description
9-Benzyl-6-(2,2-dimethoxyethyl)-9H-purine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6-(2,2-dimethoxyethyl)-9H-purine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with benzyl halides and subsequent introduction of the dimethoxyethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-6-(2,2-dimethoxyethyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The benzyl and dimethoxyethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
9-Benzyl-6-(2,2-dimethoxyethyl)-9H-purine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to naturally occurring purines.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 9-Benzyl-6-(2,2-dimethoxyethyl)-9H-purine involves its interaction with molecular targets such as enzymes or receptors. The benzyl and dimethoxyethyl groups can enhance binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the catalytic function.
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-9H-purine: Lacks the dimethoxyethyl group, resulting in different chemical properties and reactivity.
6-(2,2-Dimethoxyethyl)-9H-purine: Lacks the benzyl group, affecting its binding affinity and specificity.
9-Benzyl-6-methyl-9H-purine: Contains a methyl group instead of the dimethoxyethyl group, leading to variations in its chemical behavior.
Uniqueness
9-Benzyl-6-(2,2-dimethoxyethyl)-9H-purine is unique due to the presence of both the benzyl and dimethoxyethyl groups, which confer distinct chemical properties and potential applications. The combination of these groups enhances its versatility in various chemical reactions and research applications.
Properties
CAS No. |
920503-24-8 |
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Molecular Formula |
C16H18N4O2 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
9-benzyl-6-(2,2-dimethoxyethyl)purine |
InChI |
InChI=1S/C16H18N4O2/c1-21-14(22-2)8-13-15-16(18-10-17-13)20(11-19-15)9-12-6-4-3-5-7-12/h3-7,10-11,14H,8-9H2,1-2H3 |
InChI Key |
MVENNHAGPYMGLI-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3)OC |
Origin of Product |
United States |
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